5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Overview
Description
Synthesis Analysis
The synthesis of related phosphoramidite compounds involves multi-step chemical processes that ensure high purity and yield. These processes typically include the protection of nucleoside hydroxyl groups, coupling reactions to introduce phosphoramidite functionalities, and subsequent deprotection steps. The semisynthesis of similar phosphoramidite derivatives has been described in various studies, highlighting efficient routes to these compounds for oligonucleotide synthesis (Uddin et al., 2010).
Molecular Structure Analysis
The molecular structure of phosphoramidite compounds is characterized by spectroscopic methods such as NMR, which provide insights into the stereochemistry and electronic environment of the phosphorous center and its adjacent groups. Structural studies of variously oxidized phosphoramidite derivatives have shown that reactions proceed with retention of P-configuration, highlighting the stability and specificity of these compounds during synthesis (Gács-baitz et al., 2009).
Chemical Reactions and Properties
Phosphoramidite compounds participate in key chemical reactions during oligonucleotide synthesis, including the coupling reaction which forms phosphodiester bonds between nucleosides. The efficiency and specificity of these reactions are critical for the synthesis of oligonucleotides with precise sequences. The chemical properties of phosphoramidite derivatives, such as reactivity and stability, are influenced by their protective groups and the electronic nature of the substituents (Beijer et al., 1990).
Scientific Research Applications
1. Affinity Chromatography and Phosphorylation
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite has been utilized as a critical component in affinity chromatography and oligonucleotide phosphorylation. Higgins et al. (1989) explained its use in attaching a uridine residue to synthetic oligodeoxyribonucleotide, enabling selective retention on chromatographic supports and conversion to a form with a 5' phosphate group (Higgins et al., 1989).
2. Synthesis of Oligonucleotides
The compound is integral in the synthesis of oligonucleotides. Shah et al. (1994) discussed its use in preparing photoactive RNA phosphoramidites like 5-bromouridine and 5-iodouridine, essential for incorporating photoprobes into RNA sequences (Shah et al., 1994). Additionally, Uddin et al. (2010) described its use in the enzymatic synthesis of 6-chloropurine-2′-deoxyriboside and subsequent chemical conversion for the synthesis of fluorescently labeled oligonucleotides (Uddin et al., 2010).
3. Enhancing RNA Biochemistry Studies
Beijer et al. (1990) utilized this compound for assembling oligoribonucleotides with 2'-O-methylation, highlighting its significance in RNA biochemistry research (Beijer et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOJOLPNDCIHL-XKZJCBTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447505 | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | |
CAS RN |
110764-79-9 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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